![molecular formula C8H7BrN4O2S B5303356 4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide](/img/structure/B5303356.png)
4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide involves the inhibition of specific enzymes. For example, its inhibitory activity against carbonic anhydrase is due to its ability to bind to the active site of the enzyme, thereby preventing its catalytic activity. Similarly, its inhibitory activity against aldose reductase is due to its ability to bind to the enzyme and prevent the conversion of glucose to sorbitol, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, its inhibitory activity against carbonic anhydrase has been found to be useful in the treatment of glaucoma, as it can reduce intraocular pressure. Additionally, its inhibitory activity against aldose reductase has been found to be useful in the treatment of diabetic complications such as neuropathy and retinopathy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes. This makes it a useful tool for studying the physiological processes involved in enzyme activity. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy and reliability of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide. One potential direction is the development of new analogs with improved selectivity and efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential application in the treatment of various diseases. Finally, the development of new synthetic methods for this compound may also be an area of future research.
Synthesemethoden
There are several methods for synthesizing 4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide. One of the most common methods involves the reaction of 4-bromo-1,2,4-triazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide has been studied for its potential application in the field of medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase and aldose reductase, which are involved in various physiological processes. Additionally, it has been shown to have antiproliferative activity against cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
4-bromo-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-5-10-11-6-13/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWZMCVERCCWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN2C=NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.